6-Chloroisoquinolin-3(2H)-one
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Overview
Description
6-Chloroisoquinolin-3(2H)-one is a chemical compound with the molecular formula C9H6ClNO . It has a molecular weight of 179.60 . It is stored in a dry room at room temperature .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 179.60 . It is stored in a dry room at room temperature . Unfortunately, the boiling point and other physical and chemical properties were not specified in the sources I have access to .Scientific Research Applications
Crystal Structure and Spectroscopic Studies
6-Chloroisoquinolin-3(2H)-one has been studied for its crystal structure and spectroscopic characteristics. Research demonstrates the preparation and characterization of its metastable crystalline forms, investigating their single-crystal diffraction, X-ray powder diffraction, Hirshfeld surfaces, solid-state vibrational spectroscopy, and thermal analysis. These studies reveal insights into the molecular behavior and interactions of this compound (Luo & Sun, 2014).
Pharmacological Properties
This compound and its derivatives have been examined for various pharmacological properties. For instance, research explores its potential as an apoptosis inducer and anticancer agent, highlighting its ability to penetrate the blood-brain barrier and showing efficacy in cancer models (Sirisoma et al., 2009).
Antimicrobial Activity
Studies have also focused on the antimicrobial activity of this compound derivatives. Research into 2-chloro-6-methylquinoline hydrazones derived from this compound has shown significant antibacterial activity against various bacterial strains and weak activity against fungal strains (Bawa, Kumar, Drabu, & Kumar, 2009).
Corrosion Inhibition
The compound's derivatives have been evaluated for their effectiveness in corrosion inhibition. Quantum chemical calculations and molecular dynamic simulations have been used to explore the corrosion inhibition mechanism of these derivatives in acidic solutions, making them potentially useful in industrial applications (Saha, Murmu, Murmu, & Banerjee, 2016).
Chemosensory Applications
This compound derivatives have been characterized as chemosensors. For example, a derivative selectively responded to Cd2+ ions over other metal ions, showing potential for measuring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).
Electrochemical Behavior
Research on the polarographic reduction of 6-chloroquinoline, a related compound, in dimethylformamide solutions has provided insights into its electrochemical behavior. This study contributes to understanding the mechanisms of electrochemical reactions of this class of compounds (Fujinaga & Takaoka, 1968).
Mechanism of Action
Properties
IUPAC Name |
6-chloro-2H-isoquinolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-5H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZUMLJICSZAJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CNC(=O)C=C2C=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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